N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDCMCHIUCGMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by acylation and amidation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide and related benzofuran carboxamide derivatives:
| Compound Name | Molecular Weight | Key Substituents | Pharmacological Target | Solubility Profile |
|---|---|---|---|---|
| This compound | Not provided | 2-Benzoyl-4-bromophenyl | Undocumented (structural analogy) | Not reported |
| N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide | 379.44 g/mol | 7-Methoxyphenyl, azabicyclo[2.2.2]octane | α7 nAChR agonist | Likely polar due to azabicyclo group |
| ABT-107 (α7 nAChR agonist) | 354.23 g/mol | 2-Methoxy, bicyclic amine substituent | α7 nAChR agonist | Optimized for CNS penetration |
| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride | 280.74 g/mol | Piperidin-4-yl | Research chemical (unspecified) | Slight in DMSO, chloroform, methanol |
Key Observations:
Structural Variations: The bromophenyl-benzoyl group in the target compound distinguishes it from analogs with methoxyphenyl (e.g., Boess et al., 2007) or piperidinyl groups (). Azabicyclo and piperidinyl substituents in analogs introduce basic nitrogen atoms, improving solubility in polar solvents and enhancing receptor binding via hydrogen bonding .
Pharmacological Activity :
- Analogs like ABT-107 and the compound from Boess et al. (2007) demonstrate potent α7 nAChR agonism, linked to cognitive enhancement in rodent models of Alzheimer’s disease . The absence of a basic nitrogen in the target compound may reduce α7 nAChR affinity but could favor other targets (e.g., kinase inhibition).
Solubility and Bioavailability :
- The hydrochloride salt form of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide () improves aqueous solubility, whereas the bromophenyl-benzoyl group in the target compound may necessitate formulation adjustments for in vivo studies .
Research Findings and Implications
- Synthetic Feasibility : Crystallographic tools like SHELXL () and ORTEP-3 () have been critical in resolving the structures of benzofuran derivatives, aiding in the optimization of substituents for desired biological activity .
- Unanswered Questions : The target compound’s lack of documented pharmacological data highlights a research gap. Comparative studies using assays like conditioned fear extinction (Bredy & Barad, 2008) could elucidate its neurobehavioral effects .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure
The compound can be described by its chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{14}BrN_{1}O_{3}
- Molecular Weight : 396.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
- Anticancer Activity : Several studies have reported its cytotoxic effects against different cancer cell lines.
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to activate caspase pathways and inhibit cell proliferation.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 15 40 20 20 -
Study on Lung Cancer Cells :
- Objective : Investigate the effects on A549 lung cancer cells.
- Method : Flow cytometry for apoptosis detection.
- Results : Increased apoptosis was observed at concentrations above 10 µM.
In Vitro Studies
This compound has shown promising results against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
A study evaluated the effect of the compound in a rat model of inflammation induced by carrageenan:
- Method : Measurement of paw edema.
- Results : A significant reduction in edema was observed at doses of 25 mg/kg and above.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 15 |
| 25 | 45 |
| 50 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
